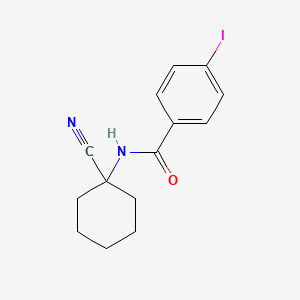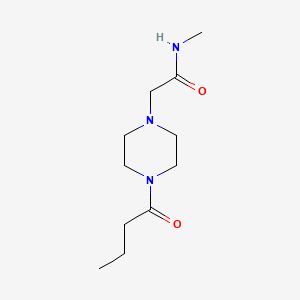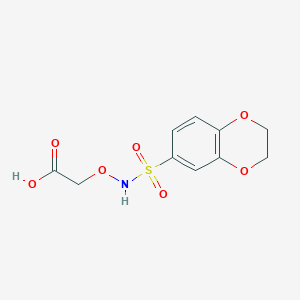![molecular formula C12H17NO5S B7567184 2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid is a chemical compound with the molecular formula C14H21NO5S. It is commonly known as TBOA, and it is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter in the central nervous system, which plays a crucial role in synaptic transmission and plasticity. Glutamate transporters are responsible for the reuptake of glutamate from the synaptic cleft, which is necessary for the proper functioning of the brain. TBOA is widely used in scientific research to study the role of glutamate transporters in various neurological disorders.
Mécanisme D'action
TBOA inhibits the reuptake of glutamate by binding to the glutamate transporters. Glutamate transporters are membrane proteins that are responsible for the reuptake of glutamate from the synaptic cleft. TBOA binds to the glutamate transporters and prevents them from transporting glutamate back into the presynaptic neuron. This leads to an increase in extracellular glutamate concentration, which can cause excitotoxicity.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular glutamate concentration, which can cause excitotoxicity. TBOA has also been shown to induce seizures in animal models, which is consistent with the role of glutamate in epileptic seizures. Additionally, TBOA has been shown to impair learning and memory in animal models, which is consistent with the role of glutamate in synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has several advantages for lab experiments. It is a potent inhibitor of glutamate transporters, which allows researchers to study the role of glutamate in various neurological disorders. TBOA is also relatively easy to synthesize, which makes it readily available for scientific research. However, TBOA has some limitations for lab experiments. It can cause excitotoxicity, which can lead to neuronal damage and death. Additionally, TBOA has been shown to induce seizures in animal models, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on TBOA. One direction is to study the effects of TBOA on different types of glutamate transporters. There are several different types of glutamate transporters, and it is unclear whether TBOA has the same effects on all of them. Another direction is to study the effects of TBOA on different neurological disorders. TBOA has been primarily studied in the context of epilepsy, but it may have potential applications in other neurological disorders as well. Finally, there is a need for more research on the safety of TBOA. TBOA can cause excitotoxicity and induce seizures, which raises concerns about its safety for use in humans.
Méthodes De Synthèse
The synthesis of TBOA involves the reaction of 4-tert-butylphenylsulfonyl chloride with hydroxyacetic acid in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or ethyl acetate, at room temperature. The crude product is then purified by column chromatography to obtain pure TBOA.
Applications De Recherche Scientifique
TBOA is extensively used in scientific research to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. TBOA is a potent inhibitor of glutamate transporters, which leads to an increase in extracellular glutamate concentration. This increase in glutamate concentration can cause excitotoxicity, which is the pathological process that leads to neuronal damage and death. By studying the effects of TBOA on glutamate transporters, researchers can gain insights into the mechanisms of various neurological disorders.
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)9-4-6-10(7-5-9)19(16,17)13-18-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWPGOASQLZDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)

![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![4-chloro-N,N-dimethyl-2-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]benzamide](/img/structure/B7567145.png)
![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)


![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)

![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)